

Physicochemical properties of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

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Compound of Interest

Compound Name: 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1385101

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An In-depth Technical Guide to the Physicochemical Properties of **4-Fluoro-2-(trifluoromethyl)benzenesulfonamide**

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic profile, synthesis, and potential applications of **4-Fluoro-2-(trifluoromethyl)benzenesulfonamide**. As a fluorinated building block, this compound is of significant interest to researchers and professionals in drug discovery and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzenesulfonamide scaffold imparts unique electronic and steric properties, influencing its reactivity, metabolic stability, and potential as a pharmacophore. This document synthesizes available data to offer field-proven insights, self-validating experimental protocols, and a robust framework for its utilization in advanced research.

Introduction to a Key Medicinal Chemistry Scaffold

Fluorinated organic compounds have become indispensable in modern medicinal chemistry, with a significant percentage of newly approved drugs containing at least one fluorine atom.[1] [2] The introduction of fluorine or fluorinated groups can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.[3]

The Significance of the Benzenesulfonamide Moiety

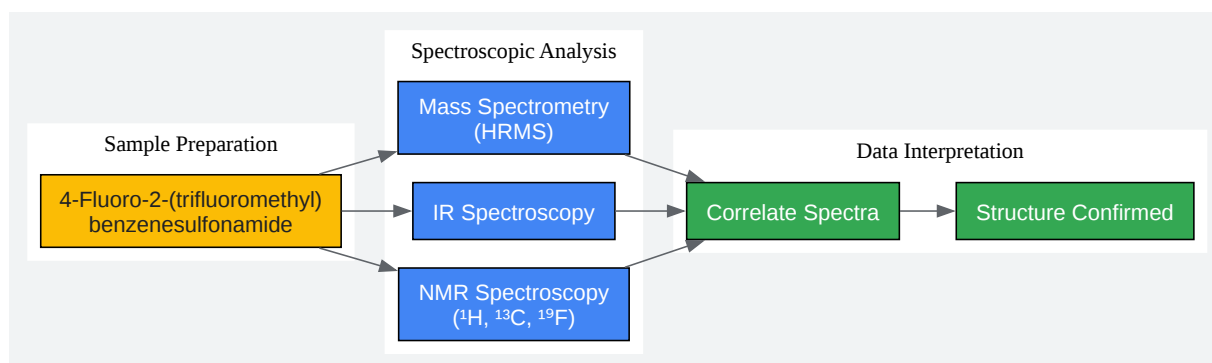
The benzenesulfonamide functional group is a cornerstone of many therapeutic agents. Its ability to act as a hydrogen bond donor and acceptor, as well as a zinc-binding group in metalloenzymes, makes it a privileged scaffold in drug design.^[4]^[5] Derivatives have been developed as potent inhibitors for targets such as carbonic anhydrases, playing roles in anticancer and antimicrobial research.^[5]

Strategic Impact of the 4-Fluoro and 2-Trifluoromethyl Substituents

The specific substitution pattern of **4-Fluoro-2-(trifluoromethyl)benzenesulfonamide** is designed to leverage the unique benefits of organofluorine chemistry:

- **Trifluoromethyl (-CF₃) Group:** This powerful electron-withdrawing group enhances the acidity of the sulfonamide proton, which can be critical for binding interactions.^[5] It also significantly increases lipophilicity and metabolic stability by blocking potential sites of oxidative metabolism.^[3]
- **Fluorine (-F) Atom:** As a para-substituent, the fluorine atom further modulates the electronic properties of the aromatic ring and can serve as a bioisostere for a hydrogen atom, often improving binding selectivity without adding significant steric bulk.^[2]

Chemical Identity



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